8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane
Overview
Description
8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane is a chemical compound that is part of the family of tropane alkaloids . It has a wide array of interesting biological activities . It is employed as an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .
Synthesis Analysis
The synthesis of 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane is complex. It is the central core of the family of tropane alkaloids . The InChI code for this compound is1S/C13H17NO/c15-12-10-6-7-11 (13 (16)17-12)14 (10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
. Chemical Reactions Analysis
The chemical reactions involving 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane are complex and varied. A tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr 2 has been successfully developed allowing the efficient construction of 8-oxabicyclo [3.2.1]octanes and their analogs with a wide substrate scope .Scientific Research Applications
Synthesis of Chiral Bicyclic Ring Systems
One significant application of 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane involves the synthesis of chiral bicyclic ring systems. This compound is used in the creation of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. The process includes reactions with phenyl and benzyl amidophosphates and alkyl and benzyl carbamate derivatives of aminoalditols, utilizing (diacetoxyiodo)benzene or iodosylbenzene and iodine. This approach is valuable not only for constructing these bicyclic arrays but also for selective oxidation in carbohydrate synthesis, representing a significant stride in organic chemistry (Francisco, Herrera, & Suárez, 2003).
Efficient Synthesis Process
Another research application involves an efficient synthesis process for 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride. This process starts with 5-hydroxymethyl-2-furfuraldehyde and includes steps like Raney nickel-mediated reduction and conversion to a ditosylate, followed by cyclization with benzylamine. This synthesis path underscores the compound's importance in creating structurally significant and functionally diverse organic molecules (Connolly et al., 2010).
Novel Applications in Organic Synthesis
The compound finds novel applications in organic synthesis, such as the construction of the 6-Oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives. This method, involving aza-Prins cyclization, enables the asymmetric synthesis of 7-(alkyl or aryl)-6-oxa-2-azabicyclo[3.2.1]octane derivatives, showing its versatility in synthesizing complex organic structures (Mahía, Badorrey, Gálvez, & Díaz-de-Villegas, 2017).
Role in Natural Product Synthesis
The compound plays a role in the synthesis and reactivity of functionalized 2,8-diheterobicyclo[3.2.1]octanes, which are pivotal in creating biologically active natural products. Its varied reactivity makes it a valuable building block in modern organic synthesis, demonstrating its importance in both synthetic and natural product chemistry (Flores & Díez, 2014).
Safety And Hazards
8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-11(5-3-1)8-14-12-6-7-13(14)10-15-9-12/h1-5,12-13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHMFUYFVMLYAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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